1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C10H9ClF4O |
|---|---|
Molecular Weight |
256.62 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
YMIYBEDBJDWQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene generally involves multi-step organic transformations starting from appropriately substituted benzene derivatives. The key steps include:
- Introduction of the trifluoromethoxy group onto the benzene ring.
- Installation of the fluorine substituent at the para position.
- Attachment of the 3-chloropropyl side chain.
Each step requires precise control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and selectivity.
Preparation of 4-Trifluoromethoxybenzene Intermediates
A critical intermediate in the synthesis is 4-trifluoromethoxyphenol or related trifluoromethoxybenzene derivatives, which serve as the scaffold for further substitution.
According to a patent (WO2016125185A2), 4-trifluoromethoxyphenol can be prepared by chlorination of anisole or 4-chlorobenzotrifluoride under UV illumination and chlorine flow at 90-100 °C, followed by fluorination using anhydrous hydrogen fluoride (HF) at 80 °C under high pressure (30-35 kg/cm²). The product is purified by distillation to yield high-purity trifluoromethoxybenzene intermediates (purity ~99%).
The chlorination step involves careful control of chlorine flow and temperature to minimize side reactions and ensure high conversion.
Fluorination and Chloropropyl Side Chain Introduction
The para-fluoro substituent is typically introduced via electrophilic fluorination or nucleophilic aromatic substitution on suitable intermediates.
The 3-chloropropyl group is introduced by alkylation reactions, often involving the reaction of the phenolic or halogenated aromatic intermediate with 3-chloropropyl halides or alcohol derivatives under controlled conditions.
For example, the synthesis may start from 3-(3'-trifluoromethylphenyl)propanol, which is converted into the chloropropyl derivative via chlorination at elevated temperatures (90-100 °C) with continuous chlorine flow.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination of anisole | Anisole, Cl2, UV light, 90-100 °C, 4-5 h | Chlorinated anisole intermediate |
| 2 | Fluorination | Anhydrous HF, 80 °C, 4-6 h, high pressure | 4-Trifluoromethoxybenzene intermediate |
| 3 | Alkylation | 3-Chloropropyl halide/alcohol, base, solvent | Introduction of 3-chloropropyl side chain |
| 4 | Fluorination (para position) | Electrophilic/nucleophilic fluorination | Para-fluoro substitution on benzene ring |
| 5 | Purification | Distillation, chromatography | Pure this compound |
Advanced Techniques and Reaction Optimization
Continuous flow chemistry has been suggested to improve reaction efficiency and reproducibility, particularly for chlorination and fluorination steps.
Solvent choice is critical; chlorination is often performed in solvents that allow for efficient chlorine dissolution but avoid ozone-depleting solvents like carbon tetrachloride, favoring alternatives such as tetrachloroethane or pentachloroethane.
Temperature control is essential to prevent side reactions and degradation of sensitive trifluoromethoxy groups.
Comparative Synthesis Data
| Parameter | Chlorination Step | Fluorination Step | Alkylation Step |
|---|---|---|---|
| Temperature | 90-100 °C | 80 °C | Room temperature to 100 °C |
| Reaction Time | 4-5 hours | 4-6 hours | Variable (hours to days) |
| Pressure | Atmospheric to 30-35 kg/cm² (fluorination) | Atmospheric | Atmospheric |
| Solvents | Tetrachloroethane, pentachloroethane alternatives | Anhydrous HF | THF, DMF, or DMSO |
| Purity of Intermediate | 90-99.5% | 99% | Dependent on reaction control |
| Yield | High (not explicitly quantified) | High (not explicitly quantified) | Moderate to good (50-70%) |
Research Findings and Notes
The trifluoromethoxy group significantly enhances the lipophilicity and metabolic stability of the compound, impacting its potential biological activity.
The presence of the para-fluoro substituent influences electronic properties and reactivity during synthesis, requiring careful reaction condition optimization.
Alkylation to introduce the 3-chloropropyl group is sensitive to base and solvent choice, which affects yield and side product formation.
No direct biological or pharmacological data for this exact compound were found in the surveyed literature, indicating the need for further research into its applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl group.
Oxidation and Reduction: The benzene ring and the substituents can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring.
Scientific Research Applications
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The 3-chloropropyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Substituted Benzene Derivatives with Trifluoromethoxy Groups
Table 1: Structural and Physical Property Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene | - | C₁₁H₁₀ClF₄O₂ | ~304.64 | 1: Cl-(CH₂)₃; 2: -OCF₃; 4: F | 1.349 (Pred) | 271.6 (Pred) |
| 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | 1806458-12-7 | C₁₁H₁₀ClF₅O₂ | 304.64 | 1: Cl-(CH₂)₃; 2: -OCF₂H; 4: -OCF₃ | 1.349 (Pred) | 271.6 (Pred) |
| 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene | 1402004-78-7 | C₈H₅ClF₄O | 228.57 | 1: Cl; 2: F; 3: -CF₃; 4: -OCH₃ | - | - |
| 1-Fluoro-2-(trifluoromethoxy)benzene | - | C₇H₄F₄O | 192.10 | 1: F; 2: -OCF₃ | - | - |
Key Findings :
- Chloropropyl Chain : The presence of a 3-chloropropyl chain (e.g., in the target compound and its difluoromethoxy analog) increases molecular weight and hydrophobicity compared to simpler derivatives like 1-Fluoro-2-(trifluoromethoxy)benzene. This chain may enhance lipophilicity, influencing applications in agrochemicals or pharmaceuticals .
- Trifluoromethoxy vs. Difluoromethoxy : Replacing the trifluoromethoxy group (-OCF₃) with difluoromethoxy (-OCF₂H) at position 2 slightly reduces molar mass (304.64 vs. 304.64 g/mol) but minimally impacts predicted density and boiling point .
- Trifluoromethyl vs.
Chloropropyl-Containing Compounds
Table 2: Functional Group Comparison
| Compound Name | CAS | Key Functional Groups | Potential Applications |
|---|---|---|---|
| This compound | - | Chloropropyl, -OCF₃, F | Agrochemical intermediates, fluorinated polymers |
| (3-Chloropropyl)diethoxymethylsilane | 13501-76-3 | Chloropropyl, silane | Silicone crosslinking agents |
| 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride | 170015-99-3 | Aminoethyl, -OCF₃ | Pharmaceutical intermediates |
Key Findings :
- The chloropropyl group is versatile in crosslinking (e.g., in silicones) or as a leaving group in nucleophilic substitutions. Its combination with fluorinated groups in the target compound may enhance stability against metabolic degradation, relevant to pesticide design .
- Aminoethyl analogs (e.g., 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride) highlight the role of nitrogen-containing side chains in bioactive molecules, contrasting with the non-polar chloropropyl chain in the target compound .
Comparison with Agrochemical Derivatives
Table 3: Pesticide-Related Compounds
| Compound Name | CAS | Structure | Use |
|---|---|---|---|
| Oxyfluorfen | - | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | Herbicide |
| Nitrofluorfen | - | 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | Herbicide |
| Target Compound | - | This compound | Potential intermediate |
Key Findings :
- Herbicides like oxyfluorfen and nitrofluorfen share structural motifs (chloro, trifluoromethyl, and ether linkages) with the target compound. However, the target’s chloropropyl chain may reduce phytotoxicity compared to nitro groups, suggesting utility as a safer intermediate .
- Fluorine and trifluoromethoxy groups are critical for membrane permeability and resistance to oxidation, a feature leveraged in both agrochemicals and pharmaceuticals .
Biological Activity
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound notable for its complex structure and potential biological activities. Its molecular formula is C10H9ClF4O, with a molecular weight of approximately 256.62 g/mol. The compound features a chloropropyl group , a fluoro atom , and a trifluoromethoxy group attached to a benzene ring, which contributes to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This arrangement of functional groups suggests that the compound may exhibit specific interactions with biological targets, influencing its pharmacological profile.
Biological Activity
Research indicates that compounds with similar structures often interact with neurotransmitter receptors or inhibit specific enzymes involved in disease pathways. The biological activity of this compound can be summarized as follows:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may bind to various neurotransmitter receptors, potentially influencing neurological processes.
- Enzyme Inhibition : There is evidence indicating that this compound might inhibit enzymes linked to certain metabolic pathways, which could be beneficial in treating metabolic disorders.
Comparative Analysis
To better understand the biological potential of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features and potential biological activities of related compounds:
| Compound Name | Key Functional Groups | Unique Features | Potential Biological Activity |
|---|---|---|---|
| This compound | Chloropropyl, Fluoro, Trifluoromethoxy | Unique combination enhances reactivity | Potential neurotransmitter interaction |
| 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene | Chloropropyl, Nitro, Trifluoromethoxy | Different electronic properties due to nitro group | Possible enzyme inhibition |
| 1-bromo-3-(3-chloropropyl)-5-(trifluoromethoxy)benzene | Bromo, Chloropropyl | Altered reactivity due to bromo substitution | Varies based on bromine's influence |
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
- Step 1: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using a fluorinated reagent (e.g., trifluoromethyl hypofluorite) .
- Step 2: Fluorination at the para position using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by electrophilic fluorination .
- Step 3: Installation of the 3-chloropropyl side chain via alkylation, such as a Friedel-Crafts reaction with 3-chloropropyl chloride in the presence of AlCl₃ .
Intermediates are characterized using: - NMR Spectroscopy : Distinct signals for the trifluoromethoxy group (δ ~75 ppm in ¹⁹F NMR) and chloropropyl chain (δ ~3.7 ppm for -CH₂Cl in ¹H NMR) .
- HRMS : To confirm molecular ion peaks and isotopic patterns (e.g., Cl and F isotopes) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
Q. What safety precautions are necessary when handling chloropropyl-containing compounds?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (irritation risks noted in chloropropyl derivatives) .
- Ventilation : Use fume hoods to minimize inhalation of volatile intermediates (e.g., chloropropyl chlorides).
- Waste Disposal : Collect chlorinated byproducts in halogenated waste containers for incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
Methodological Answer:
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions in Friedel-Crafts alkylation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during SNAr reactions .
- Temperature Control : Lower reaction temperatures (-20°C) during fluorination steps to suppress over-fluorination .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What computational methods are used to predict the reactivity and conformational stability of the trifluoromethoxy group?
Methodological Answer:
- Ab Initio Calculations : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of -OCF₃ on aromatic ring electrophilicity .
- Molecular Dynamics (MD) : Simulate rotational barriers of the trifluoromethoxy group to assess steric hindrance in substitution reactions .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug design applications .
Q. In medicinal chemistry, how is the chloropropyl moiety utilized in bioactive molecules, and what are the implications for this compound?
Methodological Answer:
- Pharmacophore Design : The chloropropyl chain enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .
- Pro-Drug Applications : Chloropropyl derivatives are metabolized in vivo to release active amines (e.g., Proglumetacin, a piperazine-based anti-inflammatory agent) .
- Structure-Activity Relationship (SAR) : Varying chain length (C3 vs. C2) impacts target binding; 3-chloropropyl balances flexibility and steric bulk for receptor engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
